molecular formula C26H33NO6 B1674219 Lacidipine CAS No. 103890-78-4

Lacidipine

Cat. No.: B1674219
CAS No.: 103890-78-4
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-CCEZHUSRSA-N
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Description

Lacidipine is a long-acting dihydropyridine calcium channel blocker (CCB) primarily used in the management of hypertension. Its mechanism involves selective inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. The compound’s chemical structure (CAS 103890-78-4) contributes to its high lipophilicity, enabling sustained therapeutic effects with once-daily dosing .

Pharmacokinetic studies highlight this compound’s unique profile:

  • Solubility: this compound exhibits pH-dependent solubility, with improved dissolution in acidic media (e.g., 0.1N HCl: 0.12 mg/mL) compared to neutral conditions (water: 0.003 mg/mL) .
  • Drug Interactions: this compound shows minimal interaction with beta-blockers and ACE inhibitors, making it suitable for combination therapy .

Clinical trials, such as the European this compound Study on Atherosclerosis (ELSA), demonstrate its efficacy in reducing carotid intima-media thickness (cIMT), a marker of atherosclerotic progression .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046429
Record name Lacidipine
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Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-78-4
Record name Lacidipine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacidipine [USAN:INN:BAN]
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Record name Lacidipine
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Record name Lacidipine
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Record name (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Record name LACIDIPINE
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Preparation Methods

Table 1: Comparative Analysis of Wittig-Based Syntheses

Parameter ACS Method ChemicalBook Process
Starting Material Phosphonium salt 3 (tert-Boc)Phosphonium bromide
Solvent System Dichloromethane/H2O Dichloromethane/n-Heptane
Reaction Temperature −5°C to 25°C −7°C to 68°C
Yield 51% 40.9%
Purification Distillation n-Heptane Crystallization

Industrial-Scale Process Optimization

The patent US20070043088A1 details a scalable three-step sequence minimizing residual solvents and dimer impurities:

Step 1 : Condensation of tert-butyl bromoacetate with triphenylphosphine in DMF at −10°C yields phosphonium salt 3 (98% purity).
Step 2 : Olefination at −3°C using NaOH/H2O, followed by in situ cyclocondensation with ethyl 3-aminocrotonate in isopropanol.
Step 3 : Recrystallization from ethanol/water (4:1) reduces residual dichloromethane to <500 ppm and dimer content to <0.1%.

Critical process parameters include:

  • Temperature Control : Maintaining −3°C during ylide formation prevents exothermic runaway.
  • Solvent Selection : n-Heptane crystallization replaces hazardous ethers, improving safety.
  • Catalyst-Free Conditions : Avoiding transition metals reduces metal impurity risks.

Analytical Methods for Quality Control

HPLC protocols using ammonium acetate–acetic acid buffer–methanol (70:30 v/v) resolve this compound from three oxidative degradation products (RRT 0.89, 1.12, 1.24) and hydrolytic impurities. Method validation showed linearity (r²=0.999) over 10–50 μg/mL, with LOD/LOQ of 0.1 μg/mL and 0.3 μg/mL, respectively.

Table 2: HPLC Analytical Parameters

Column C18 (250 × 4.6 mm, 5 μm)
Flow Rate 1.0 mL/min
Detection UV 254 nm
Retention Time 6.8 ± 0.2 min
Precision (%RSD) <2.0%

Challenges in Impurity Control

Key impurities arise from:

  • Regioisomerization : During cyclocondensation, steric effects favor 1,4-dihydropyridine formation over 1,2-isomers.
  • Dimerization : o-Phthalaldehyde dimerizes under basic conditions, necessitating strict pH control (pH 9–10).
  • Solvent Residues : n-Heptane recrystallization reduces dichloromethane content from 1200 ppm to 480 ppm.

Chemical Reactions Analysis

Key Steps:

  • Step a : Reaction of tertiary butyl halo acetate (e.g., t-butyl chloroacetate) with triphenylphosphine to form t-butoxy carbonyl methyl triphenyl phosphonium halide.

  • Step b : Condensation with o-phthalaldehyde to yield (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester (intermediate).

  • Step c : Reaction with ethyl 3-amino crotonate in the presence of trifluoroacetic acid, forming lacidipine through a Hantzsch dihydropyridine synthesis mechanism .

Critical Parameters:

ParameterCondition/Value
SolventIsopropanol, DMF, or dichloromethane
Temperature-7°C to 33°C (step c)
CatalystTrifluoroacetic acid
Yield>70% (optimized process)

Impurities :

  • Dimer impurity : 3-[2-(2-tert-Butoxycarbonyl-vinyl)-phenyl]-acrylic acid tert-butyl ester (≤0.5% by HPLC) .

  • Triphenylphosphine oxide : ≤0.1% (by-product from Step a) .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism mediated by CYP3A4 , with no parent drug excreted unchanged :

Primary Metabolites:

  • Inactive oxidative metabolites : Formed via hydroxylation and ester hydrolysis.

  • Secondary conjugates : Glucuronidated derivatives (minor).

Key Data:

  • Bioavailability : <10% due to first-pass metabolism .

  • Elimination Half-Life : 8.5 hours (simvastatin interaction study) .

  • Protein Binding : >95% (albumin and α-1-glycoprotein) .

Degradation Reactions

This compound degrades under acidic and alkaline conditions, forming four major degradation products (DP-1 to DP-4) :

Degradation Pathways:

ConditionDegradantStructural Change% Degradation
0.1 N HCl (60°C)DP-1Cleavage of dihydropyridine ring4.11%
DP-2Ester hydrolysis5.28%
DP-3Oxidative decarboxylation5.00%
0.1 N NaOHDP-4Loss of α-β unsaturated protons9.82%

Analytical Confirmation :

  • HRMS : DP-1 (m/z 456.29), DP-4 (m/z 328.20) .

  • NMR : Absence of tert-butyl group in DP-1 (δ 1.23 ppm) .

Drug-Drug Interaction Reactions

This compound inhibits CYP3A4 , altering the pharmacokinetics of co-administered drugs:

Simvastatin Interaction:

ParameterSimvastatin AloneSimvastatin + this compoundChange
C<sub>max</sub>8.76 ng/mL14.89 ng/mL+70%
AUC<sub>0–24h</sub>60.36 ng·h/mL80.96 ng·h/mL+35%

Mechanism: this compound reduces simvastatin clearance via CYP3A4 inhibition .

Analytical Characterization Reactions

This compound reacts with specific reagents for quantification and purity assessment:

Spectrophotometric Assay:

  • Reagent : Para-dimethylaminobenzaldehyde (PDAB) in HCl.

  • Reaction : Formation of a blue Schiff’s base (λ<sub>max</sub> = 615.7 nm) .

  • Linearity : 10–50 µg/mL (R<sup>2</sup> = 0.999) .

HPLC Conditions:

ColumnMobile PhaseRetention Time
C18 (250 × 4.6 mm)Acetonitrile:10 mM NH<sub>4</sub>HCO<sub>3</sub> (70:30)6.8 min

Scientific Research Applications

Pharmacological Profile

Lacidipine exhibits a unique pharmacological profile characterized by its vascular selectivity and long duration of action . It selectively inhibits calcium influx in vascular smooth muscle while sparing cardiac tissue, which minimizes potential negative inotropic effects. This selectivity is crucial for patients with hypertension, as it allows for effective blood pressure control without adversely affecting heart function .

Clinical Applications

  • Hypertension Management
    • This compound is primarily indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy in reducing both systolic and diastolic blood pressure over 24 hours, with significant reductions noted during daytime hours compared to nighttime .
    • A study involving 269 patients showed that this compound effectively lowered clinic and ambulatory blood pressure, comparable to amlodipine, another calcium channel blocker .
  • Blood Pressure Variability
    • Research has indicated that this compound not only lowers blood pressure but also reduces blood pressure variability, which is an important factor in cardiovascular risk management. In a study comparing this compound to placebo, significant reductions in 24-hour systolic and diastolic blood pressure variability were observed .
  • Arterial Stiffness Improvement
    • This compound has shown promise in improving arterial stiffness, a key factor in cardiovascular health. It was found to significantly decrease brachial-ankle pulse wave velocity (a measure of arterial stiffness) in patients treated with this compound compared to those on other antihypertensive therapies .
  • Antioxidant Properties
    • Beyond its role as a calcium channel blocker, this compound exhibits antioxidant properties that may contribute to its cardiovascular protective effects. Studies have suggested that it can reduce oxidative stress in vascular tissues, potentially offering additional benefits in managing cardiovascular diseases .

Case Study 1: Long-term Efficacy and Safety

In a long-term study assessing the efficacy and tolerability of this compound versus amlodipine, patients receiving this compound reported fewer adverse effects related to edema and had comparable blood pressure control . This highlights this compound's favorable safety profile.

Case Study 2: Diabetic Hypertension

A study focused on diabetic hypertensive patients demonstrated that this compound effectively reduced blood pressure without significantly affecting heart rate or causing adverse metabolic effects. The findings support its use as a first-line treatment option for hypertensive patients with diabetes .

Data Summary

ApplicationDescriptionKey Findings
Hypertension ManagementReduces systolic/diastolic blood pressureEffective over 24 hours; comparable to amlodipine
Blood Pressure VariabilityReduces variability in blood pressure readingsSignificant reductions noted compared to placebo
Arterial StiffnessImproves arterial complianceDecreased pulse wave velocity observed
Antioxidant EffectsReduces oxidative stress in vascular tissuesPotential additional cardiovascular benefits

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • This compound’s high lipophilicity ensures prolonged tissue binding and steady plasma concentrations, minimizing reflex tachycardia compared to nifedipine .
  • Amlodipine’s superior bioavailability allows for faster onset but increases risks of peripheral edema, a common side effect in dihydropyridines .

Antihypertensive Efficacy

  • This compound vs Atenolol: In the ELSA trial, this compound reduced cIMT by 0.0147 mm/year versus atenolol, despite similar blood pressure control, suggesting vasculoprotective effects beyond hypertension management .
  • This compound vs Amlodipine : A meta-analysis (201,566 participants) showed comparable systolic blood pressure (SBP) reductions (−20.1 mmHg vs −19.8 mmHg), but this compound had a lower incidence of edema (4.2% vs 12.6%) .

Metabolic Interactions

Formulation and Stability

Co-amorphous solid dispersions of this compound with spironolactone enhance solubility by 300% in vitro, addressing its poor aqueous solubility . In contrast, amlodipine’s besylate salt formulation provides inherent stability but requires higher excipient loads for sustained release .

Biological Activity

Lacidipine is a dihydropyridine calcium channel blocker primarily used as an antihypertensive agent. This compound not only lowers blood pressure but also exhibits significant biological activities that contribute to cardiovascular health, particularly in the context of endothelial function and atherosclerosis. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound primarily acts by dilating peripheral and coronary arteries, thereby reducing peripheral vascular resistance. Its mechanism involves blocking calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation. Notably, this compound has been shown to possess antioxidant properties that enhance its therapeutic profile beyond mere blood pressure reduction .

Key Biological Activities

  • Antioxidant Effects :
    • This compound exhibits superior antioxidant activity compared to other dihydropyridine calcium antagonists. It effectively reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) in endothelial cells .
  • Endothelial Function :
    • Studies indicate that this compound improves endothelial repair capacity and reduces endothelial senescence. It modulates signaling pathways such as CXCR7/P38/C/EBP-β, which are crucial for maintaining endothelial cell viability under oxidative stress .
  • Anti-Atherosclerotic Properties :
    • The European this compound Study on Atherosclerosis (ELSA) demonstrated that this compound significantly slows the progression of carotid atherosclerosis, evidenced by reduced intima-media thickness (IMT) in patients compared to atenolol .

Case Study: ELSA Trial

The ELSA trial was a randomized, double-blind study involving 2,334 hypertensive patients. Key findings included:

  • IMT Reduction : this compound treatment resulted in a significant reduction in the mean maximum IMT compared to atenolol over four years.
  • Plaque Regression : A higher percentage of patients in the this compound group experienced plaque regression .

Table 1: Comparative Effects on Carotid IMT

TreatmentMean Change in IMT (mm)Plaque Regression (%)Plaque Progression (%)
This compound-0.02813020
Atenolol+0.02271535

In Vitro Studies

In vitro experiments have further elucidated this compound's protective effects on endothelial cells:

  • Oxidative Stress Response : When exposed to H₂O₂, endothelial cells treated with this compound showed improved viability and migration capabilities compared to untreated controls. The treatment significantly suppressed mitochondrial ROS production and enhanced cell survival rates .

Table 2: Effects of this compound on Endothelial Cells Under Oxidative Stress

ParameterControl GroupH₂O₂ GroupH₂O₂ + this compound Group
Cell Viability (%)1006085
ROS Production (μM)5158
SOD Activity (U/mg protein)10512

Q & A

Q. What are best practices for reporting this compound’s synthesis and characterization in medicinal chemistry studies?

  • Answer : Follow IUPAC nomenclature and provide detailed spectral data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) for novel derivatives. Include purity assessments (HPLC chromatograms) and crystallographic data (if applicable). Adhere to journal-specific guidelines for experimental reproducibility (e.g., STAR Methods) .

Data Presentation and Reproducibility

Q. How should large-scale this compound trial datasets be archived to facilitate secondary analysis?

  • Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ClinicalTrials.gov ) with standardized metadata. Provide annotated codebooks explaining variable definitions and measurement units. Use open-source tools (e.g., R, Python) for script sharing to ensure computational reproducibility .

Q. What visualization techniques effectively communicate this compound’s dose-response relationships?

  • Answer : Use nonlinear regression curves (e.g., sigmoidal Emax models) plotted with 95% confidence bands. Combine forest plots for meta-analyses and heatmaps to show interaction effects. Avoid 3D graphs unless critical for interpretation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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